

# A Technical Guide to the Spectroscopic Characterization of (-)-Pogostol

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Compound of Interest		
Compound Name:	(-)-Pogostol	
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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data essential for the characterization of **(-)-pogostol**, a sesquiterpenoid of interest in natural product chemistry. The data presented herein is based on the corrected structure of **(-)-pogostol**, a guaiane sesquiterpene, following the revision of its initially proposed structure. This guide is intended to serve as a valuable resource for researchers engaged in the isolation, synthesis, and biological evaluation of this compound.

# **Spectroscopic Data Summary**

The structural elucidation of **(-)-pogostol** relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (-)-Pogostol (500 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	2.58	m	
2	1.95, 1.65	m	_
3	1.85, 1.55	m	
5	2.85	dd	10.0, 5.0
6	1.70	m	
7	4.15	t	3.0
8	2.10, 1.90	m	
9	2.05, 1.80	m	
11	2.25	sept	7.0
12	1.05	d	7.0
13	1.04	d	7.0
14	1.02	d	7.0
15	4.85, 4.80	S	-

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (-)-Pogostol (125 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)
52.5
28.0
35.5
150.0
50.5
26.0
80.0
30.0
40.0
45.0
33.0
21.5
21.4
15.0
110.0

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for (-)-Pogostol



Technique	Key Observations
IR (film)	νmax 3400 (O-H), 3075, 1645, 890 (C=CH <sub>2</sub> ) cm <sup>-1</sup>
MS (EI, 70 eV)	m/z (% rel. int.): 222 [M] <sup>+</sup> (5), 207 (15), 189 (20), 161 (100), 133 (40), 105 (55), 91 (60), 79 (50), 67 (45), 55 (35), 43 (80)
High-Resolution MS	Found: 222.1984; Calculated for C <sub>15</sub> H <sub>26</sub> O: 222.1984

# **Experimental Protocols**

The spectroscopic data presented above were acquired using standard analytical techniques for natural product characterization. The detailed methodologies are as follows:

## 2.1 NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified (-)-pogostol was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C.
- ¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 12 ppm

Acquisition Time: 3.4 s

Relaxation Delay: 1.0 s

<sup>13</sup>C NMR Parameters:

## Foundational & Exploratory





Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Acquisition Time: 1.1 s

Relaxation Delay: 2.0 s

• Data Processing: The free induction decays (FIDs) were processed using MestReNova software. Fourier transformation was applied with an exponential line broadening of 0.3 Hz for  $^1$ H and 1.0 Hz for  $^{13}$ C spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS ( $\delta$  = 0.00 ppm), and coupling constants (J) are given in Hertz (Hz).

## 2.2 Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the purified compound was prepared by dissolving a small amount of **(-)-pogostol** in chloroform, applying the solution to a NaCl or KBr salt plate, and allowing the solvent to evaporate.
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.

#### · Parameters:

Scan Range: 4000-400 cm<sup>-1</sup>

∘ Resolution: 4 cm<sup>-1</sup>

• Number of Scans: 16

• Data Analysis: The spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

## 2.3 Mass Spectrometry (MS)



- Instrumentation: Electron impact mass spectra (EI-MS) were obtained using a Thermo Finnigan MAT 95 XL mass spectrometer.
- Sample Introduction: The sample was introduced via a direct insertion probe.
- Parameters:

Ionization Energy: 70 eV

Source Temperature: 200 °C

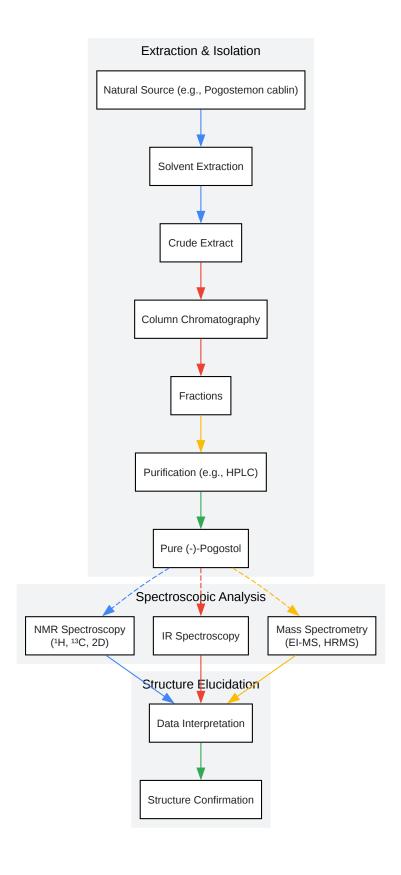
Mass Range: m/z 40-500

 High-Resolution Mass Spectrometry (HRMS): HRMS data was acquired using the same instrument with a resolution of 10,000. Perfluorokerosene (PFK) was used as the internal calibrant.

## **Visualization of Experimental Workflow**

The general workflow for the isolation and spectroscopic characterization of **(-)-pogostol** from a natural source is depicted below.





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Caption: Experimental workflow for the characterization of (-)-pogostol.



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